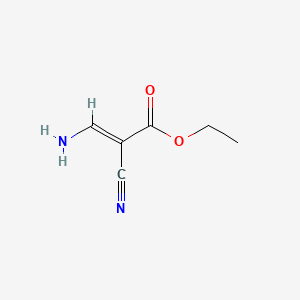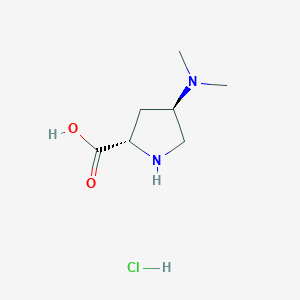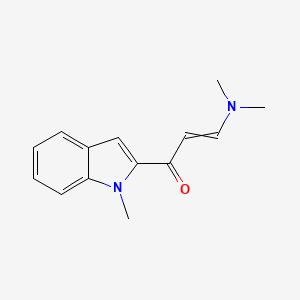
N-(4-fluorobenzyl)-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-fluorobenzyl)-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine” is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of fluorine atoms on both the benzyl and ethyl groups, which can significantly influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-fluorobenzyl)-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved by the cyclization of hydrazines with 1,3-diketones or their equivalents.
Introduction of the 4-fluorobenzyl group: This step might involve nucleophilic substitution reactions where a benzyl halide reacts with the pyrazole derivative.
Addition of the 2-fluoroethyl group: This can be done through alkylation reactions using 2-fluoroethyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, especially at the methyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions could target the fluorinated groups, potentially leading to the removal of fluorine atoms.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the benzyl or ethyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could lead to a variety of functionalized derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure, with multiple fluorine atoms, might make it a valuable intermediate in the development of fluorinated pharmaceuticals or agrochemicals.
Biology and Medicine
In biological and medical research, compounds with fluorine atoms are often studied for their potential as drug candidates. The presence of fluorine can enhance the metabolic stability and bioavailability of drugs. Therefore, “N-(4-fluorobenzyl)-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine” might be investigated for its potential therapeutic effects.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, where the fluorinated groups might impart desirable properties like increased resistance to solvents or thermal stability.
Mécanisme D'action
The mechanism of action of “N-(4-fluorobenzyl)-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine” would depend on its specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The fluorine atoms could play a crucial role in binding interactions, enhancing the compound’s affinity for its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-fluorobenzyl)-1-(2-chloroethyl)-5-methyl-1H-pyrazol-4-amine
- N-(4-chlorobenzyl)-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine
- N-(4-fluorobenzyl)-1-(2-fluoroethyl)-5-ethyl-1H-pyrazol-4-amine
Comparison
Compared to these similar compounds, “N-(4-fluorobenzyl)-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine” might exhibit unique properties due to the specific arrangement and type of substituents. For instance, the presence of fluorine atoms can significantly influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it potentially more effective in certain applications.
Propriétés
Formule moléculaire |
C13H15F2N3 |
|---|---|
Poids moléculaire |
251.27 g/mol |
Nom IUPAC |
1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-5-methylpyrazol-4-amine |
InChI |
InChI=1S/C13H15F2N3/c1-10-13(9-17-18(10)7-6-14)16-8-11-2-4-12(15)5-3-11/h2-5,9,16H,6-8H2,1H3 |
Clé InChI |
IWACWBLEFIPDJX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NN1CCF)NCC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11741809.png)



![[(2,3-Dimethoxyphenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11741830.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11741836.png)


![(1R,2R,4S,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B11741846.png)
![3-cyclopropyl-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11741847.png)
![4-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol](/img/structure/B11741848.png)

![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11741865.png)
![1-(difluoromethyl)-N-{[4-(dimethylamino)phenyl]methyl}-3-methyl-1H-pyrazol-4-amine](/img/structure/B11741873.png)
